molecular formula C10H15NO B13329303 (5-Cyclopentylfuran-2-yl)methanamine

(5-Cyclopentylfuran-2-yl)methanamine

Cat. No.: B13329303
M. Wt: 165.23 g/mol
InChI Key: AMPLDXRXPJMENZ-UHFFFAOYSA-N
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Description

(5-Cyclopentylfuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a cyclopentyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopentylfuran-2-yl)methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopentylfuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

(5-Cyclopentylfuran-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Materials Science: It is investigated for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: It is utilized in the development of new catalysts and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopentylfuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenylfuran-2-yl)methanamine: Similar structure with a phenyl group instead of a cyclopentyl group.

    (5-Methylfuran-2-yl)methanamine: Similar structure with a methyl group instead of a cyclopentyl group.

Uniqueness

(5-Cyclopentylfuran-2-yl)methanamine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for specific applications where these properties are advantageous.

Biological Activity

(5-Cyclopentylfuran-2-yl)methanamine, an organic compound classified as a furan derivative, has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring substituted with a cyclopentyl group and a methanamine group. The molecular formula is C10H15NOC_{10}H_{15}NO with a molecular weight of 165.23 g/mol.

PropertyValue
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
IUPAC NameThis compound
InChI KeyAMPLDXRXPJMENZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
  • Introduction of the Cyclopentyl Group : Achieved via Friedel-Crafts alkylation using cyclopentyl chloride in the presence of Lewis acid catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The exact mechanism varies depending on the biological context.

Pharmacological Potential

Research indicates that this compound may have applications in:

  • Medicinal Chemistry : As a potential pharmacophore for drug development targeting specific enzymes or receptors.
  • Materials Science : In synthesizing novel materials with unique electronic or optical properties.
  • Biological Studies : Investigating interactions with biological macromolecules and assessing its efficacy as a bioactive agent.

Case Studies

  • Inhibition Studies : A study explored the compound's role as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis, showing promising results in depleting NAD+ levels in cancer cell lines, leading to apoptosis and necrosis .
  • Targeted Delivery Systems : Another investigation focused on conjugating the compound with antibodies for targeted delivery to cancer cells, demonstrating enhanced cytotoxicity against specific hematological malignancies .
  • Comparative Analysis with Similar Compounds : When compared to similar compounds such as (5-Phenylfuran-2-yl)methanamine, this compound exhibited superior binding affinity due to the steric and electronic properties imparted by the cyclopentyl group.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(5-cyclopentylfuran-2-yl)methanamine

InChI

InChI=1S/C10H15NO/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-6,8H,1-4,7,11H2

InChI Key

AMPLDXRXPJMENZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(O2)CN

Origin of Product

United States

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